N-Formyl-L-aspartic acid N-Formyl-L-aspartic acid N-formyl-L-aspartic acid is a N-formyl amino acid that is the N-formyl-derivative of L-aspartic acid. It has a role as a mouse metabolite. It is a N-acyl-L-aspartic acid and a N-formyl amino acid. It is a conjugate acid of a N-formyl-L-aspartate(2-).
N-Formyl-L-aspartate belongs to the class of organic compounds known as aspartic acid and derivatives. Aspartic acid and derivatives are compounds containing an aspartic acid or a derivative thereof resulting from reaction of aspartic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. N-Formyl-L-aspartate is soluble (in water) and a weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 19427-28-2
VCID: VC21030828
InChI: InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1
SMILES: C(C(C(=O)O)NC=O)C(=O)O
Molecular Formula: C5H7NO5
Molecular Weight: 161.11 g/mol

N-Formyl-L-aspartic acid

CAS No.: 19427-28-2

Cat. No.: VC21030828

Molecular Formula: C5H7NO5

Molecular Weight: 161.11 g/mol

* For research use only. Not for human or veterinary use.

N-Formyl-L-aspartic acid - 19427-28-2

Specification

CAS No. 19427-28-2
Molecular Formula C5H7NO5
Molecular Weight 161.11 g/mol
IUPAC Name (2S)-2-formamidobutanedioic acid
Standard InChI InChI=1S/C5H7NO5/c7-2-6-3(5(10)11)1-4(8)9/h2-3H,1H2,(H,6,7)(H,8,9)(H,10,11)/t3-/m0/s1
Standard InChI Key MQUUQXIFCBBFDP-VKHMYHEASA-N
Isomeric SMILES C([C@@H](C(=O)O)NC=O)C(=O)O
SMILES C(C(C(=O)O)NC=O)C(=O)O
Canonical SMILES C(C(C(=O)O)NC=O)C(=O)O

Introduction

Chemical Identity and Structure

N-Formyl-L-aspartic acid is a modified amino acid where the amino group of L-aspartic acid has been formylated. This N-formylation serves as a protecting group for the amine function while preserving the carboxylic acid groups.

Basic Information

N-Formyl-L-aspartic acid is characterized by the following identifiers:

PropertyValue
Chemical FormulaC₅H₇NO₅
Molecular Weight161.11 g/mol
CAS Number19427-28-2
SMILESC(C@@HNC=O)C(=O)O
InChIKeyMQUUQXIFCBBFDP-VKHMYHEASA-N

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValue
Physical StateSolid
Melting Point127.5-128°C
Boiling Point430.2±35.0°C (Predicted)
Density1.508±0.06 g/cm³ (Predicted)
Storage ConditionsSealed in dry, 2-8°C
pKa3.26±0.23 (Predicted)

Structural Features

N-Formyl-L-aspartic acid contains several key structural elements:

  • Two carboxylic acid groups

  • One N-formyl group (–NH–CHO)

  • A chiral carbon center with S-configuration

  • The formyl group is attached to the α-amino nitrogen of aspartic acid

The structure retains the stereochemistry of the parent L-aspartic acid, with the formyl group serving as a protecting moiety for the amino function .

Classification and Nomenclature

Chemical Classification

N-Formyl-L-aspartic acid belongs to several hierarchical chemical classifications:

Classification LevelCategory
SuperclassOrganic acids and derivatives
ClassCarboxylic acids and derivatives
SubclassAmino acids, peptides, and analogues
Direct ParentAspartic acid and derivatives

This classification reflects its derivation from aspartic acid and highlights its relationship to other amino acid derivatives .

Synonyms and Alternative Names

The compound is known by several synonyms in scientific literature:

  • FOR-ASP-OH

  • N-FORMYL-ASP-OH

  • N-Formyl-Aspartic

  • N-Formyl-L-Asp-OH

  • (2S)-2-formamidobutanedioate

  • (S)-2-Formamidosuccinic acid

  • N-ALPHA-FORMYL-L-ASPARTIC ACID

  • L-Aspartic acid, N-formyl-

Synthesis Methods

Several methods have been developed for the synthesis of N-Formyl-L-aspartic acid, each with specific advantages and applications.

Formamide Method

One of the most straightforward approaches involves the direct reaction of L-aspartic acid with formamide:

ReactantsConditionsYield
L-aspartic acid + formamide60-100°C, inert atmosphere (N₂), 15 min to 24 hoursHigh

The reaction is typically conducted with an excess of formamide (molar ratio of amino acid:formamide from 1:4 to 1:20) and can be completed within about an hour under optimal conditions .

Formic Acid with Catalyst Method

Another effective synthesis route employs formic acid with a catalyst:

ReactantsCatalystSolventConditionsYield
L-aspartic acid + formic acidMagnesium oxideAcetic anhydride50°C, 5 hours90.35%

The optimal conditions for this method include a molar ratio of formic acid to L-aspartic acid of 1.6:1.0 and a molar ratio of acetic anhydride to L-aspartic acid of 2.3:1.0 .

Traditional Methods

Earlier methods for N-formylation of amino acids including aspartic acid involved:

  • Treating the sodium salt with chloral

  • Using HCO₂·SO₃·Na

  • Adding acetic anhydride to amino acid in formic acid

Chemical and Biochemical Properties

Acid-Base Properties

N-Formyl-L-aspartic acid contains two carboxylic acid groups that can be deprotonated to form the corresponding mono- and di-anions. The compound is classified as an extremely weak basic (essentially neutral) compound based on its pKa value .

Upon deprotonation of both carboxylic groups, N-Formyl-L-aspartic acid forms N-formyl-L-aspartate(2-), which is:

  • A doubly-charged N-acyl-L-alpha-amino acid anion

  • A dicarboxylic acid dianion

  • Functionally related to L-aspartate(2-)

  • A conjugate base of N-formyl-L-aspartic acid

Reactivity

The N-formyl group serves as a protecting group for the amino function, allowing selective reactions at the carboxylic acid groups. This protection is particularly valuable in peptide synthesis and other chemical transformations.

The N-formyl group can be removed by mild hydrolysis to regenerate the free amino group when needed, making it a versatile protecting strategy in organic synthesis .

Biological Significance

Distribution in Nature

N-Formyl-L-aspartic acid exists in all living organisms, ranging from bacteria to humans, indicating its fundamental role in biological systems .

Biochemical Pathways

One notable biochemical pathway involving N-formyl-L-aspartate is its role in nicotinic acid synthesis. Research has shown that N-formyl-L-aspartate can be transformed into nicotinic acid by extracts of Clostridium butylicum, highlighting its importance in microbial metabolism .

Applications and Practical Uses

Peptide Synthesis

N-Formyl-L-aspartic acid serves as a valuable intermediate in peptide synthesis, particularly in the following applications:

  • As a protected form of aspartic acid in conventional dipeptide synthesis

  • In the synthesis of its anhydride form (N-formyl-L-aspartic anhydride), which is useful for peptide coupling reactions

  • For the preparation of α-L-aspartyl-L-phenylalanine methylester, a known sweetening agent

Chemical Research

The compound finds applications in various areas of chemical research:

  • As a substrate for studying enzymatic reactions

  • In structure-activity relationship studies of aspartic acid derivatives

  • As a model compound for investigating N-formylated amino acids

Crystal Structure Studies

Research on N-formyl peptides containing aspartic acid has revealed interesting structural features. For example, N-formyl-L-alanyl-L-aspartic acid crystals show:

  • Two short intermolecular hydrogen bonds

  • A nonplanar peptide structure (omega = 165.5 degrees)

  • A folded conformation in contrast to typical N-formyl peptides that form extended beta-sheets

  • A transplanar formyl group

Analytical Methods and Characterization

N-Formyl-L-aspartic acid can be characterized and analyzed using various techniques:

Spectroscopic Methods

TechniqueApplication
NMR SpectroscopyStructural confirmation and reaction monitoring
Mass SpectrometryMolecular weight determination and fragmentation pattern analysis
FTIRIdentification of functional groups including N-formyl and carboxylic acid moieties

Chromatographic Methods

Chromatographic techniques such as HPLC and TLC are commonly used for the purification and analysis of N-Formyl-L-aspartic acid and related compounds .

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